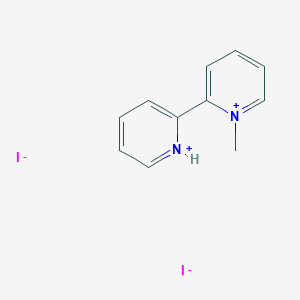

2,2'-Bipyridinium, 1-methyl-, iodide

Description

Chemical Identity and Synthesis 2,2'-Bipyridinium, 1-methyl-, iodide (CAS: 92506-13-3; synonyms: 1-methyl-4,4′-bipyridinium iodide, N-methyl-4,4′-bipyridyl iodide) is a quaternary ammonium salt derived from 4,4′-bipyridine. Its synthesis involves reacting 4,4′-bipyridine with methyl iodide in dichloromethane at room temperature, yielding a yellow precipitate after 12 hours . Recrystallization from ethanol provides a high yield (77–90%) of the product .

Properties

CAS No. |

77972-47-5 |

|---|---|

Molecular Formula |

C11H11IN2 |

Molecular Weight |

298.12 g/mol |

IUPAC Name |

1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide |

InChI |

InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1 |

InChI Key |

PIKLCVQDBVTHFG-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[I-].[I-] |

Canonical SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-bipyridinium, 1-methyl-, iodide typically involves the alkylation of 2,2’-bipyridine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:

2,2’-Bipyridine+Methyl Iodide→2,2’-Bipyridinium, 1-methyl-, iodide

Industrial Production Methods

On an industrial scale, the production of 2,2’-bipyridinium, 1-methyl-, iodide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridinium, 1-methyl-, iodide undergoes various types of chemical reactions, including:

Reduction: The compound can be reduced to form radical species.

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Substitution: The iodide ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

Reduction: Commonly performed using electrochemical methods or chemical reducing agents such as sodium borohydride.

Oxidation: Typically carried out using oxidizing agents like potassium permanganate or electrochemical oxidation.

Substitution: Metathesis reactions can be conducted using silver nitrate or other suitable silver salts to replace the iodide ion.

Major Products

Reduction: Formation of radical cations and neutral bipyridine species.

Oxidation: Generation of higher oxidation state bipyridinium compounds.

Substitution: Formation of bipyridinium salts with different anions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂N₂I₂

- Structure : The compound features a bipyridinium structure where one nitrogen atom in the bipyridine framework is methylated. This configuration allows for distinct electrochemical behavior and interactions with other molecules.

Electrochemical Studies

1-methyl-4,4'-bipyridinium iodide is widely used in electrochemical research due to its ability to participate in electron transfer reactions. It serves as a model compound for studying:

- Electron Transfer Mechanisms : MV²⁺ is utilized as an electron acceptor in various studies to understand the kinetics and thermodynamics of electron transfer processes in biological systems and synthetic reactions.

- Biosensors : The compound's electrochemical activity makes it suitable for developing biosensors that detect biomolecules through electron transfer mechanisms.

Biological Applications

The compound has demonstrated antimicrobial properties, disrupting cellular membranes and interfering with metabolic processes in microorganisms. This activity positions it as a potential candidate for:

- Antimicrobial Agents : Research indicates that 1-methyl-4,4'-bipyridinium iodide can effectively combat various bacterial strains, making it useful in pharmaceutical applications.

- Bioelectronic Devices : Its ability to facilitate electron transfer processes is leveraged in bioelectronic devices, enhancing their performance and efficiency.

Catalytic Applications

Recent studies have highlighted the potential of bipyridinium salts as catalysts in organic synthesis:

- Functional Group Transfer Reagents : These compounds can act as phase-transfer catalysts and ionic liquids, facilitating various organic transformations .

- Aza-Diels-Alder Reactions : Bipyridinium salts have been shown to catalyze aza-Diels-Alder reactions effectively, yielding high product yields .

Case Study 1: Electrochemical Properties

A study focused on the electrochemical properties of N-methyl-2,2'-bipyridinium iodide revealed significant insights into its redox behavior. The findings indicated that the methyl substituent at the nitrogen atom substantially influences the compound's electrochemical characteristics, affecting its stability and reactivity .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of 1-methyl-4,4'-bipyridinium iodide demonstrated its potential against resistant bacterial strains. The mechanism was identified as membrane disruption leading to cell lysis, providing a pathway for developing new antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Ethyl-4,4'-bipyridinium bromide | Quaternary Ammonium Salt | Different alkyl chain; used in similar applications |

| 1-Methyl-2,2'-bipyridinium iodide | Quaternary Ammonium Salt | Different substitution pattern; distinct reactivity |

| 1-Methyl-3-(trifluoromethyl)-pyridinium iodide | Quaternary Ammonium Salt | Presence of trifluoromethyl group; altered electronic properties |

This table illustrates how structural variations among bipyridinium salts can lead to differences in solubility, reactivity, and application potential.

Mechanism of Action

The mechanism of action of 2,2’-bipyridinium, 1-methyl-, iodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in electron transfer processes. The presence of the methyl group on the nitrogen atom influences the electron density and redox potential of the compound, thereby affecting its reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Bipyridinium Compounds

Structural and Electronic Differences

Bipyridinium compounds vary in substitution patterns, redox properties, and applications. Key examples include:

Table 1: Comparison of Bipyridinium Derivatives

Key Observations :

Substitution Position and Charge: 1-Methyl-4,4′-bipyridinium iodide is a monocation due to a single methyl group, whereas methylviologen (MV²⁺) and paraquat are dications with two methyl groups. This affects solubility and ionic interactions in solution . Neutral ligands like 4,4′-di-tert-butyl-2,2′-bipyridyl lack quaternary ammonium groups, making them more lipophilic and suitable for organic-phase reactions .

Molecular mechanics studies show that longer methylene bridges or bulky substituents (e.g., tert-butyl) increase ring distortion, lowering E° .

Applications :

Coordination Chemistry

- Neutral Bipyridines : 2,2′-bipyridine forms stable complexes with transition metals (e.g., Cu²⁺, Ru²⁺) via nitrogen lone pairs, widely used in catalysis and materials science .

- Quaternary Bipyridinium Salts : The positive charge on 1-methyl-4,4′-bipyridinium iodide limits its direct coordination to metals but enhances electrostatic interactions in supramolecular systems .

Biological Activity

2,2'-Bipyridinium, 1-methyl-, iodide, commonly referred to as 1-methyl-4,4'-bipyridinium iodide, is a quaternary ammonium compound characterized by its unique bipyridinium structure. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties and potential applications in biosensors and bioelectronic devices.

- Molecular Formula : C₁₀H₁₁N₂I

- Structure : The compound consists of a bipyridine framework with a methyl group attached to one of the nitrogen atoms. This configuration allows for distinctive electrochemical properties that are significant in various applications.

Antimicrobial Properties

Research indicates that 1-methyl-4,4'-bipyridinium iodide exhibits notable antimicrobial activity . Its mechanism primarily involves:

- Disruption of Cellular Membranes : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Interference with Metabolic Processes : It disrupts essential metabolic pathways within microorganisms, thereby inhibiting their growth and reproduction.

Electrochemical Activity

The electrochemical properties of 1-methyl-4,4'-bipyridinium iodide enable its use in:

- Biosensors : The compound can facilitate electron transfer processes, making it suitable for applications in biosensing technologies.

- Bioelectronic Devices : Its ability to form radical cations enhances its utility in various bioelectronic applications.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-methyl-4,4'-bipyridinium iodide demonstrated significant activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with infections.

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of 1-methyl-4,4'-bipyridinium iodide:

- Mechanism of Action : Studies have shown that the compound's interaction with microbial membranes is not solely physical but also involves biochemical pathways that lead to cell death.

- Potential Therapeutic Uses : Given its lower toxicity compared to other viologens like paraquat, there is ongoing research into its application as a safer alternative in agricultural and biomedical fields.

- Electrochemical Applications : The compound's ability to undergo reversible redox reactions positions it as a candidate for innovative applications in materials science and electrochemistry .

Q & A

Q. Basic Research Focus

- Aqueous systems : Iodide counterions enhance solubility but may promote hydrolysis under acidic conditions. Stability is monitored via NMR in DO over 24 hours .

- Non-aqueous systems : Tetrafluoroborate (BF) or hexafluorophosphate (PF) salts improve stability in organic solvents (e.g., acetonitrile) for electrochemical studies .

- Decomposition pathways : UV-Vis spectroscopy tracks absorbance changes indicative of radical formation or degradation .

What methodologies resolve discrepancies in reduction potential measurements for bipyridinium compounds across literature studies?

Advanced Research Focus

Variations in reported values arise from differences in reference electrodes, solvent polarity, or electrolyte concentration. Best practices include:

- Calibration : Use ferrocene/ferrocenium (Fc/Fc) as an internal reference in non-aqueous systems.

- Standardized conditions : Fix electrolyte concentration (e.g., 0.1 M TBAPF in acetonitrile) and temperature (25°C) .

- Reproducibility : Triplicate measurements with freshly purified solvents minimize experimental error.

How can researchers validate the formation of 2,2'-bipyridinium-based coordination complexes with transition metals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.